盐酸去甲基阿森那平-d4

描述

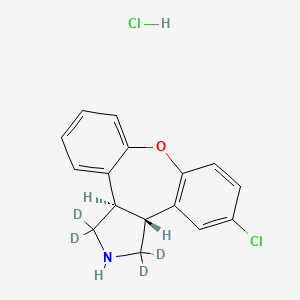

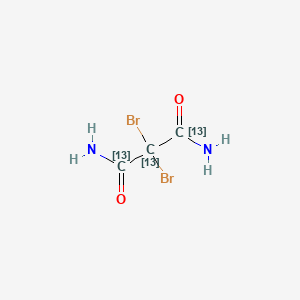

“N-Desmethyl Asenapine-d4 Hydrochloride” is a metabolite of Asenapine . Asenapine is an atypical antipsychotic used for the treatment of schizophrenia . It is a stable isotope labelled compound, often used in neurology research . The molecular formula is C16H11D4Cl2NO and the molecular weight is 312.23 .

Synthesis Analysis

The synthesis of “N-Desmethyl Asenapine-d4 Hydrochloride” involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

The molecular structure of “N-Desmethyl Asenapine-d4 Hydrochloride” is represented by the SMILES notation: ClC=1C=C2 [C@]3 ( [C@] (C=4C (OC2=CC1)=CC=CC4) (C (NC3 ( [2H]) [2H]) ( [2H]) [2H]) [H]) [H].Cl . The molecular formula is C16H11D4Cl2NO .Physical And Chemical Properties Analysis

The molecular weight of “N-Desmethyl Asenapine-d4 Hydrochloride” is 312.23 . The exact mass is 271.0763918 g/mol and the monoisotopic mass is 271.0763918 g/mol . The compound has a topological polar surface area of 21.3 Ų .科学研究应用

代谢和药代动力学研究

- 阿森那平的代谢和药代动力学: 阿森那平及其代谢物,如去甲基阿森那平,已对其代谢途径和药代动力学进行了广泛的研究。例如,在一项研究中,研究了阿森那平和丙戊酸之间的药代动力学相互作用,发现丙戊酸显着影响阿森那平的代谢,影响其代谢物的形成,如去甲基阿森那平 (Gerrits, Greef, Dogterom, & Peeters, 2012)。类似地,对阿森那平及其代谢物(包括去甲基阿森那平)在人血浆中的定量研究,对该药物的药代动力学提供了见解 (de Boer, Meulman, Meijering, Wieling, Dogterom, & Lass, 2012)。

心理药理作用

- 阿森那平的受体分布和作用: 对阿森那平的受体亲和性和功能特征的研究揭示了其心理药理特性。了解这些特性对于理解像去甲基阿森那平这样的代谢物如何有助于该药物在治疗精神分裂症和双相情感障碍等疾病中的总体疗效和安全性至关重要 (Shahid, Walker, Zorn, & Wong, 2009)。

治疗应用

- 阿森那平在治疗攻击性和精神分裂症中的应用: 研究探索了阿森那平及其代谢物在特定治疗应用中的有效性。例如,阿森那平已被研究用于控制身体攻击和急性激动,为其代谢物在类似情况下的潜在应用提供了见解 (Amon, Johnson, & El-Mallakh, 2017)。

作用机制

Target of Action

N-Desmethyl Asenapine-d4 Hydrochloride, also known as N-Desmethyl asenapine-d4 (hydrochloride), is a derivative of Asenapine . Asenapine exhibits high affinity for 5-HT 1A, 5-HT 1B, 5-HT 2A, 5-HT 2B, 5-HT 2C, 5-HT 5-7, D 1-4, H 1 and, alpha 1 - and alpha 2 -adrenergic receptors ; it has moderate affinity for H 2 receptors . These receptors are primarily involved in the regulation of various neurotransmitters such as serotonin, dopamine, and histamine .

Mode of Action

Asenapine, the parent compound of N-Desmethyl Asenapine-d4 Hydrochloride, is an atypical antipsychotic multireceptor neuroleptic drug. It shows strong 5HT2A (serotonin) and D2 (dopamine) receptor antagonism , which has been shown to enhance dopamine (DA) and acetylcholine (Ach) efflux in rat brains . The antagonist activity at histamine receptors is associated with sedation in patients .

Biochemical Pathways

The addition of serotonin antagonism to dopamine antagonism (classic neuroleptic mechanism) is thought to improve negative symptoms of psychoses and reduce the incidence of extrapyramidal side effects as compared to typical antipsychotics .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of N-Desmethyl Asenapine-d4 Hydrochloride are likely similar to those of Asenapine, given their structural similarity. Asenapine is used for treatment in psychosis, schizophrenia and schizoaffective disorders, manic disorders, and bipolar disorders as monotherapy or in combination .

Action Environment

It’s known that stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .

属性

IUPAC Name |

(2R,6R)-9-chloro-3,3,5,5-tetradeuterio-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO.ClH/c17-10-5-6-16-12(7-10)14-9-18-8-13(14)11-3-1-2-4-15(11)19-16;/h1-7,13-14,18H,8-9H2;1H/t13-,14-;/m0./s1/i8D2,9D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMMHDIXIDXKTN-NKWLCYSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@@H]2[C@H](C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)C(N1)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747544 | |

| Record name | (3aR,12bR)-5-Chloro(1,1,3,3-~2~H_4_)-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246820-54-1 | |

| Record name | (3aR,12bR)-5-Chloro(1,1,3,3-~2~H_4_)-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

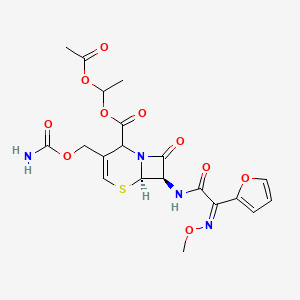

![Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate](/img/structure/B587535.png)

![Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B587539.png)

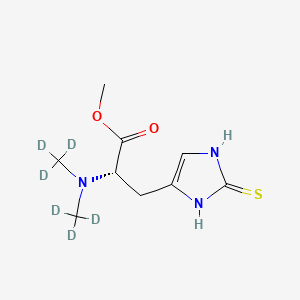

![6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B587549.png)

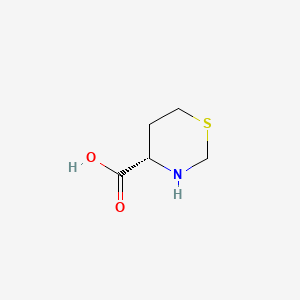

![2-Chloro-1-[(2S,5R)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B587555.png)

![2-[(2-Ethoxyphenoxy)methyl]-4-methylmorpholine](/img/structure/B587558.png)